molecular formula C10H18ClNO B1457325 2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride CAS No. 1384430-16-3

2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride

Cat. No. B1457325
CAS RN: 1384430-16-3
M. Wt: 203.71 g/mol
InChI Key: IZSZOJDRHOTPKT-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is a chemical compound with the CAS Number: 1384430-16-3 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is 1S/C10H17NO.ClH/c12-10-6-2-1-4-8 (10)9-5-3-7-11-9;/h8-9,11H,1-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .

Scientific Research Applications

Novel Synthesis Techniques and Chemical Properties

Deconjugative Esterification and Cyclohexylideneacetic Acids :

  • Research by Sano et al. (2006) explored novel deconjugative esterification techniques using 4-(Pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings, contributing to the synthesis of isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate. This study provides insight into the versatility of pyrrolidine derivatives in chemical synthesis S. Sano, Etsuko Harada, Tomohiro Azetsu, T. Ichikawa, Michiyasu Nakao, Y. Nagao, 2006.

Condensation Reactions and Antimicrobial Activity :

  • Rusnac et al. (2020) focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential antimicrobial and antifungal applications. This research underlines the chemical versatility and potential biological relevance of pyrrolidine derivatives R. Rusnac, Maria Botnaru, N. Barba, P. Petrenko, Y. Chumakov, A. Gulea, 2020.

Hybrid Ligands and Metal Complexes :

  • Singh et al. (2003) investigated the synthesis and crystal structures of palladium(II) and mercury(II) complexes with hybrid (Te, N) and (N, Te, N) ligands having a pyrrolidine ring. This study showcases the compound's potential in forming complex structures with significant applications in catalysis and material science Garima Singh, A. Singh, P. Sharma, J. Drake, M. Hursthouse, M. Light, 2003.

Stereoselective Michael Addition :

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

2-pyrrolidin-2-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSZOJDRHOTPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
Reactant of Route 2
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
Reactant of Route 3
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
Reactant of Route 4
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
Reactant of Route 5
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride
Reactant of Route 6
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride

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